molecular formula C10H9FN2S B1307378 5-(3-Fluorobenzyl)-1,3-thiazol-2-amine CAS No. 884497-40-9

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine

Cat. No.: B1307378
CAS No.: 884497-40-9
M. Wt: 208.26 g/mol
InChI Key: TZTVOZBUYKWEMJ-UHFFFAOYSA-N
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Description

5-(3-Fluorobenzyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C10H9FN2S and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research has emphasized the significance of thiazole derivatives in medicinal chemistry due to their diverse biological activities. A study highlights the synthesis and reactions of 5-membered heterocyclic ring systems containing nitrogen and sulfur, underscoring their importance in the development of glucokinase inhibitors and the methodology for direct phosphonation of thiazoles (Wu & Yang, 2009). Another research area includes the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles, showing promising results in cancer treatment (Bradshaw et al., 2002).

Synthetic Methodology Applications

The compound has been utilized in synthetic methodologies, including the catalytic amination of iodouracil derivatives to prepare heterocyclic 5-amino uracil derivatives, demonstrating its versatility in organic synthesis (Arterburn, Pannala, & Gonzalez, 2001). Moreover, the synthesis, crystal structure, and antitumor activity of related thiazol-2-amine derivatives have been investigated, contributing to the development of new anticancer agents (叶姣 et al., 2015).

Molecular Biology Applications

In molecular biology, thiazole derivatives have been explored for their antiproliferative and antimicrobial properties. Research on Schiff bases derived from 1,3,4-thiadiazole compounds shows potential for DNA protection and antimicrobial activity, with specific compounds demonstrating cytotoxicity against cancer cell lines (Gür et al., 2020). Additionally, fluorescence properties of benzothiazol-2-amine derivatives have been studied, revealing their potential as sensitive thiol detection and quantitation reagents (Nair & Rajasekharan, 2004).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many thiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “5-(3-Fluorobenzyl)-1,3-thiazol-2-amine” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include risks associated with handling fluorinated compounds .

Future Directions

The future research directions would likely involve studying the compound’s properties and potential applications. Given the biological activity of many thiazole derivatives, one possible direction could be in drug discovery .

Properties

IUPAC Name

5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTVOZBUYKWEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392018
Record name 5-(3-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-40-9
Record name 5-(3-fluorobenzyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[(3-fluorophenyl)methyl]-1,3-thiazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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